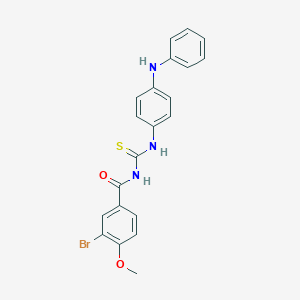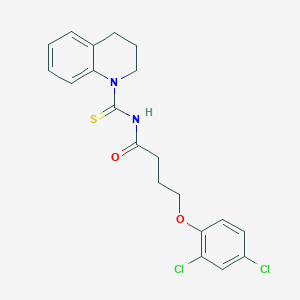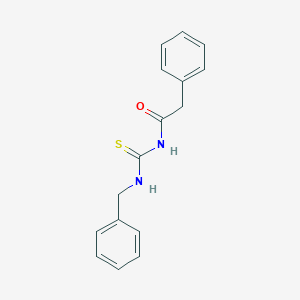![molecular formula C18H18ClN3O4S2 B320788 N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320788.png)
N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is an organic compound with the molecular formula C18H18ClN3O4S This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide core linked to a morpholinylsulfonyl phenyl group through a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 4-(morpholin-4-ylsulfonyl)aniline to form an intermediate. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamothioyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, alkoxides; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}acetamide
- 4-chloro-N-phenylbenzamide
- N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}acetamide
Uniqueness
N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinylsulfonyl and carbamothioyl groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C18H18ClN3O4S2 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-14-3-1-13(2-4-14)17(23)21-18(27)20-15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h1-8H,9-12H2,(H2,20,21,23,27) |
InChI Key |
CCGGORORQQEDIW-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[(3-cyanophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B320705.png)



![N-[(4-phenoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B320710.png)
![N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320712.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]butanamide](/img/structure/B320714.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)butanamide](/img/structure/B320715.png)
![N-[(4-chloro-2-methylphenoxy)acetyl]-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B320716.png)
![Ethyl 2-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320718.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320719.png)

![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320731.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320732.png)
